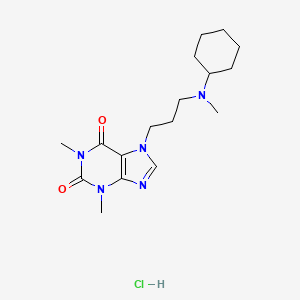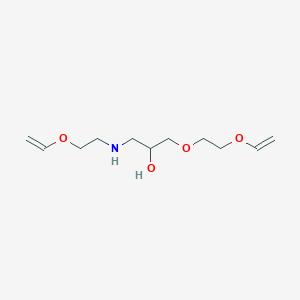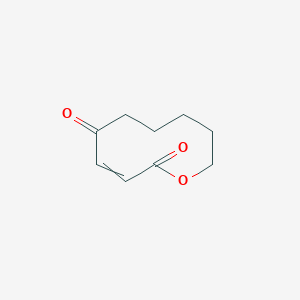
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione” is a chemical compound that belongs to the class of organic compounds known as oxecines. These compounds are characterized by a seven-membered ring containing an oxygen atom. The specific structure and properties of this compound make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of dihydroxy compounds: Using acid or base catalysts to promote ring closure.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the oxecine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized derivatives of the oxecine ring.
Reduction: May yield reduced forms with additional hydrogen atoms.
Substitution: May yield derivatives with new functional groups attached to the oxecine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Influencing metabolic pathways: Affecting the synthesis or degradation of other compounds.
Interacting with cellular components: Altering cell function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxecine derivatives: Compounds with similar ring structures but different functional groups.
Other cyclic ethers: Compounds with different ring sizes or additional heteroatoms.
Uniqueness
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Eigenschaften
CAS-Nummer |
131182-83-7 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7-12-9(11)6-5-8/h5-6H,1-4,7H2 |
InChI-Schlüssel |
YLIIPLMEKWSIEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C=CC(=O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


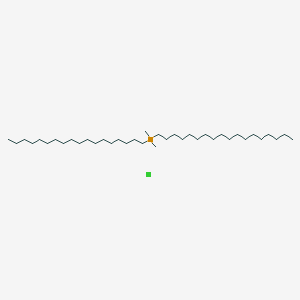
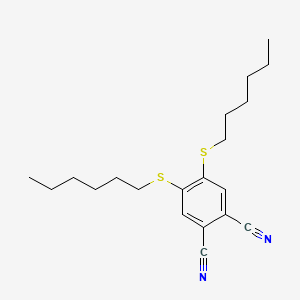
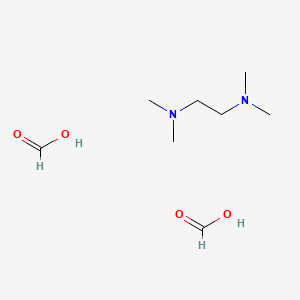


![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)

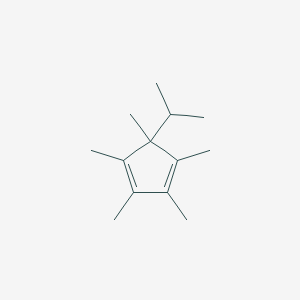
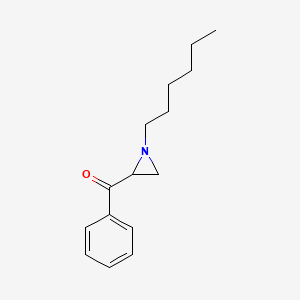

![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
